Methiodal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143-47-5 |
|---|---|
Molecular Formula |
CH3IO3S |
Molecular Weight |
222.00 g/mol |
IUPAC Name |
iodomethanesulfonic acid |
InChI |
InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |
InChI Key |
RDFJFVXMRYVOAC-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)O)I |
Canonical SMILES |
C(S(=O)(=O)O)I |
Other CAS No. |
143-47-5 |
Synonyms |
Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |
Origin of Product |
United States |
Historical Context of Methiodal in Contrast Media Research
Evolution of Iodinated Contrast Agents and Methiodal's Position
The journey of iodinated contrast agents began with the use of iodinated oils, such as Lipiodol, which was first employed in radiology in 1921 for visualizing closed structures and vessels nih.gov. A significant shift occurred with the advent of water-soluble iodinated organic contrast agents. Uroselectan A® was introduced in 1929, marking a pivotal moment in the development of these agents nih.gov. Following this, this compound (marketed as Abrodyl® or sodium monoiodine sulfonate) was presented in 1930 nih.gov.
This compound was characterized as a high-osmolar ionic monomer, a class of contrast media that, while effective in providing radiographic contrast, was associated with certain disadvantages due to its high osmolality wikipedia.orgwikipedia.orgmims.com. The chemical structure of early iodinated contrast media often involved a benzene (B151609) ring substituted with iodine atoms wikipedia.org. Subsequent developments in the field led to the introduction of water-soluble triiodinated compounds, such as Diatrizoate, Iothalamate, and Ioxitalamate, starting from 1953, which represented a substantial advancement nih.gov. Further progress in the late 1970s saw the development of low osmolality products, significantly improving the tolerability of contrast agents nih.govwikipedia.orgwikipedia.org.
Here is a timeline of key iodinated contrast agents and their introduction:
| Year | Contrast Agent (Common Name) | Chemical Class | Osmolality (General) |
| 1921 | Iodized poppyseed oil (Lipiodol) | Iodinated Oil | N/A (oil-based) |
| 1929 | Uroselectan A | Water-soluble Iodinated | High |
| 1930 | This compound (Abrodyl) | Water-soluble Iodinated, Ionic Monomer | High |
| 1953 | Diatrizoate (e.g., Radioselectan) | Water-soluble Triiodinated, Ionic Monomer | High |
| 1970s | Metrizamide (B1676532) (Amipaque) | Non-ionic, Water-soluble | Low |
| Late 1970s/1980s | Iohexol (B1672079) (Omnipaque), Iopamidol (Isovue) | Non-ionic, Low-osmolar Monomers | Low |
| Later | Iodixanol (Visipaque) | Non-ionic, Iso-osmolar Dimer | Iso-osmolar |
Methodological Shifts in Myelographic Research and the Implications for this compound Studies
Myelography, the imaging of the spinal cord, historically relied on contrast agents to visualize the subarachnoid space. Before 1970, iodinated oils like iophendylate (Myodil, Pantopaque) were the primary agents used for this procedure wikipedia.org. This compound was also utilized for myelography; however, its application was associated with the reported development of adhesive arachnoiditis, a condition similar to that observed with iofendylate (B1672084) nih.gov. A study involving 192 patients indicated that adhesive arachnoiditis occurred in 5 out of 46 cases after sodium this compound was administered as a myelogram injection nih.gov.
The high osmolality of ionic compounds such as this compound contributed to their irritant properties, which limited their general use in myelography, although they were occasionally employed for lumbo-sacral radiculography wikipedia.org. The introduction of metrizamide, a non-ionic, water-soluble contrast agent, in the 1970s marked a significant methodological shift in myelography wikipedia.orgwikipedia.org. Unlike oily agents or highly irritant ionic compounds, metrizamide offered the advantage of reabsorption from spinal fluid and excretion from the body, thereby eliminating the need for manual removal, which was a difficult and painful aspect of procedures using agents like iofendylate wikipedia.orgwikipedia.org. Research into computed tomographic myelography using metrizamide aimed to assess its diagnostic utility and limitations, with an emphasis on minimizing side effects for potential outpatient applications ontosight.ai. Comparative histological investigations were also conducted to understand the tissue sequelae following experimental myelography with agents like sodium this compound and meglumine (B1676163) iothalamate, highlighting the scientific community's efforts to assess and compare the tissue responses to these contrast media fishersci.ca.
Academic Drivers for Research into Alternative Contrast Media Following this compound's Application
The experiences with early contrast agents, including this compound, significantly influenced the direction of subsequent research in the field. A primary academic driver for the development of alternative contrast media was the recognition of the high osmolality of early ionic agents and the associated discomfort and potential adverse effects, such as pain during injection nih.govwikipedia.orgwikipedia.org. The reported instances of adhesive arachnoiditis following the use of this compound in myelography underscored the critical need for safer alternatives with improved biological compatibility nih.gov.
This propelled research towards developing compounds with enhanced safety profiles, reduced toxicity, and better patient tolerability mims.comwikipedia.org. The pursuit of low-osmolar and non-ionic contrast media, exemplified by agents like iohexol and iopamidol, was a direct response to these challenges wikipedia.orgwikipedia.orgmims.comwikipedia.org. These newer agents aimed to deliver the necessary iodine concentration for effective imaging while minimizing the physiological impact on the body wikipedia.orgwikipedia.org. Academic and industrial research continues to focus on developing novel contrast agents that not only improve imaging quality but also target specific tissues and further minimize side effects, reflecting an ongoing commitment to advancing diagnostic capabilities through chemical innovation uni.lu.
Detailed Research Findings: Chemical Properties of this compound
This compound, specifically its sodium salt form (sodium iodomethanesulfonate), has a molecular formula of CH₂INaO₃S and a molecular weight of 243.99 g/mol nih.govwikipedia.org. It is known to be water soluble nih.gov. Chemically, it is classified as a halogenated organic compound and an acidic salt nih.gov. It is also sensitive to light nih.gov.
Here is a summary of its chemical and physical properties:
| Property | Value | Source |
| Molecular Formula | CH₂INaO₃S | nih.govwikipedia.org |
| Molecular Weight | 243.99 g/mol | nih.govwikipedia.org |
| Solubility | Water soluble | nih.gov |
| Sensitivity | Sensitive to light | nih.gov |
| Chemical Class | Halogenated Organic Compound, Salts, Acidic | nih.gov |
Synthetic Chemistry and Derivatization Pathways of Methiodal Analogs
Research Methodologies in the Synthesis of Methiodal
This compound (iodomethanesulfonic acid) and its sodium salt (sodium iodomethanesulfonate) were among the pioneering water-soluble iodinated organic contrast agents introduced in the early 20th century, specifically around 1930 nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.org. The development of this compound is notably attributed to Bronner at Bayer nih.govwikipedia.org. While this compound is recognized as a synthetic compound mims.com, detailed, specific synthetic methodologies for its original laboratory or industrial preparation are not extensively described in the readily available literature. Its synthesis falls within the broader scope of synthetic organic chemistry, which typically involves the transformation of crude organic chemicals—derived from sources such as coal, petroleum, natural gas, or fermentation—into intermediate compounds, and subsequently into finished chemical products fishersci.canih.gov.
Investigation of Synthetic Precursors and Intermediate Compounds
This compound is characterized by its molecular formula CH3IO3S for the acid form and CH2INaO3S for the sodium salt nih.govwikipedia.orgwikipedia.orgmims.com. The fundamental chemical identity of this compound is that of an organosulfonic acid, specifically iodomethanesulfonic acid, or its corresponding sodium salt, sodium iodomethanesulfonate nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. The compound's core chemical structure features an iodine atom bonded to a methyl group, which is, in turn, linked to a sulfonate group wikipedia.orgmims.com. Despite the general understanding of synthetic organic chemistry involving the sequential formation and transformation of intermediate compounds from simpler starting materials fishersci.canih.gov, specific synthetic precursors or intermediate compounds directly involved in the synthesis of this compound itself are not explicitly detailed in the provided research findings.
Strategies for Analogue Development Based on this compound's Core Structure
Analogue development in chemistry is a process that involves the modification of a compound's core structure to generate new derivatives with altered or improved properties. This chemical transformation, broadly termed derivatization, is employed to enhance characteristics such as solubility, stability, or specific chemical interactions.
The core structure of this compound, comprising an iodinated methane (B114726) group and a sulfonate moiety, provides a fundamental scaffold for chemical modifications. Strategies for developing this compound analogues could conceptually involve altering the alkyl chain, introducing additional functional groups, or varying the number and position of iodine atoms. Such modifications would aim to either maintain the solubilizing sulfonic acid group or introduce alternative hydrophilic functionalities. The general principles of derivatization, which entail targeted chemical reactions at specific functional groups, are applicable to the design and synthesis of this compound analogues to achieve desired physicochemical properties.
Mechanistic Investigations of Methiodal S Biological Interactions Non Clinical Focus
In Vitro Mechanistic Studies of Cellular and Subcellular Interactions
In vitro studies are crucial for understanding the fundamental interactions of chemical compounds with biological systems at a cellular and subcellular level, outside of a living organism. These investigations provide insights into how a compound might be handled by cells, its distribution within them, and its binding to essential biomolecules.
Cellular uptake mechanisms describe how a compound enters cells, while efflux mechanisms detail how it is actively transported out of cells. These processes are mediated by various transporters located on cell membranes. In vitro models, such as Caco-2 and MDCK cell monolayers, are commonly utilized to measure drug efflux and investigate the involvement of specific efflux transporters like P-glycoprotein (P-gp), multidrug resistance proteins (MRPs), and breast cancer resistance protein (BCRP) iiab.me. These cell lines are well-established for assessing drug transport across intestinal epithelia and can be used to determine if a compound is a substrate or inhibitor of these transporters iiab.me.
Detailed Research Findings for Methiodal: Specific in vitro studies detailing the cellular uptake and efflux mechanisms of this compound were not found in the provided search results. Such studies would typically involve measuring the accumulation of this compound in various cell lines under different conditions (e.g., presence of metabolic inhibitors, varying concentrations) and assessing its transport across polarized cell monolayers.
Illustrative Data Table (Hypothetical):
| Cell Line | Uptake Mechanism | Efflux Transporter(s) Involved | Key Findings |
|---|
Understanding where a compound localizes within a cell (e.g., cytoplasm, nucleus, mitochondria, endoplasmic reticulum, lysosomes) provides critical information about its potential sites of action and its cellular fate. Techniques such as fluorescence confocal microscopy and inductively coupled plasma optical emission spectrometry (ICP-OES) are employed to visualize and quantify the intracellular distribution of compounds wikipedia.org.
Detailed Research Findings for this compound: Specific in vitro studies analyzing the intracellular localization and distribution of this compound were not found in the provided search results. If available, these findings would describe the compartments where this compound accumulates and the kinetics of its distribution over time.
Illustrative Data Table (Hypothetical):
| Cell Type | Subcellular Compartment | Accumulation Level (e.g., % of total intracellular compound) | Observation Method |
|---|
Macromolecular binding studies investigate the interaction of a compound with biological macromolecules such as proteins and nucleic acids. Plasma protein binding, for instance, is a crucial parameter that influences a drug's pharmacokinetics and pharmacodynamics, as only the unbound fraction is generally considered pharmacologically active nih.gov. Enzyme kinetics, a branch of biochemistry, studies the rates of enzyme-catalyzed chemical reactions and can reveal an enzyme's catalytic mechanism, its role in metabolism, and how its activity is controlled or affected by other molecules.
Detailed Research Findings for this compound: Specific in vitro studies detailing the macromolecular binding and interaction kinetics of this compound were not found in the provided search results. Such research would typically involve determining binding affinities to common plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) and assessing its impact on the activity of relevant enzymes.
Illustrative Data Table (Hypothetical):
| Macromolecule Type | Binding Affinity (e.g., Kd, IC50) | Binding Site/Mechanism | Kinetic Parameters (e.g., Vmax, Km for enzyme interactions) |
|---|---|---|---|
| (e.g., Human Serum Albumin) | (e.g., "Kd = 10 µM") | (e.g., "Hydrophobic pocket interaction") | (Not applicable for non-enzyme binding) |
Analysis of Intracellular Localization and Distribution
In Silico Modeling and Computational Simulations of this compound Interactions
In silico methods, leveraging computational chemistry, provide powerful tools to study complex chemical problems and predict molecular properties and interactions without the need for physical experiments. These techniques are invaluable for understanding molecular mechanisms at an atomic level and can guide experimental design in non-clinical research.
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. It provides insights into binding modes and affinities. Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, offering a dynamic view of biomolecular systems, including membrane permeability, lipid-protein interactions, and protein-ligand interactions. These simulations can reveal transient processes and provide atomic-level insights into structural changes and interactions.
Detailed Research Findings for this compound: Specific in silico molecular docking and dynamics simulations involving this compound with model biological systems were not found in the provided search results. Such studies, if available, would detail predicted binding poses, interaction energies with specific proteins or membrane components, and dynamic behavior within a simulated biological environment.
Illustrative Data Table (Hypothetical):
| Target Biological System | Simulation Type | Predicted Binding Affinity (e.g., Docking Score, ΔGbind) | Key Interaction Residues/Forces |
|---|---|---|---|
| (e.g., Efflux Pump Protein) | (e.g., Molecular Docking) | (e.g., "-8.5 kcal/mol") | (e.g., "Hydrogen bonds with Lys123, hydrophobic interactions with Phe456") |
Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to calculate the electronic structure, properties, and interactions of molecules and materials. It is particularly effective for studying adsorption energies at the atomic level, identifying binding sites, and characterizing non-covalent interactions such as van der Waals forces and π-π interactions. DFT can provide insights into the electronic structures and subtle energy changes that drive interactions.
Detailed Research Findings for this compound: Specific DFT studies on the adsorption behavior of this compound were not found in the provided search results. If such studies existed, they would typically involve calculating adsorption energies on various surfaces (e.g., biological membranes, proteins, or other relevant materials), identifying optimal adsorption configurations, and analyzing the nature of the chemical bonds or non-covalent interactions formed.
Illustrative Data Table (Hypothetical):
| Adsorbent Material | Adsorption Energy (e.g., eV, kcal/mol) | Adsorption Site(s) | Nature of Interaction (e.g., Chemisorption, Physisorption, Hydrogen Bonding) |
|---|
Metabolic Fate and Biotransformation Studies of Methiodal
Identification of Metabolic Pathways and Enzymatic Transformations
Specific, detailed metabolic pathways and the enzymatic transformations responsible for Methiodal's breakdown in biological systems are largely unavailable in published research [15 from previous search]. While general principles of drug metabolism involve enzymatic processes that convert xenobiotics into more polar, excretable forms, the precise enzymes or metabolic routes for this compound have not been identified in the provided sources. As an organic compound containing iodine and a sulfonate group, it would theoretically undergo some form of biotransformation or excretion, but the specific mechanisms remain uncharacterized.
Structural Characterization of this compound Metabolites
Given the absence of identified metabolic pathways for this compound, there is a corresponding lack of detailed structural characterization of its potential metabolites in the scientific literature. Without elucidated biotransformation routes, the specific chemical structures of any compounds this compound might be transformed into within the body have not been described.
Investigation of Iodine Disposition and Release from this compound
This compound Sodium contains a substantial amount of iodine, approximately 52% by weight, which is the key feature enabling its use as a radiopaque contrast medium cohlife.org. The efficacy of such agents relies on the density of these inherent iodine atoms and their ability to concentrate and be excreted at specific sites within the body, allowing for differential shadow casting during X-ray illumination cohlife.org.
Comparative Metabolic Research with Other Iodinated Compounds
This compound was one of several iodinated compounds utilized as contrast media, alongside agents such as Neo-Iopax, Hippuran, and Iodoalphonic Acid, which also contain significant iodine percentages cohlife.org. Other examples of iodinated contrast media include Diatrizoate, Iohexol (B1672079), Iodixanol, and Iomeprol nih.govnih.gov. While these compounds share the common characteristic of containing iodine for radiopacity, direct comparative metabolic research specifically detailing the differences or similarities in their biotransformation pathways, enzymatic handling, or metabolite profiles in relation to this compound is not comprehensively documented in the provided search results. Comparisons primarily focus on their iodine content and clinical performance as imaging agents, rather than their detailed metabolic fate cohlife.orgnih.govnih.gov.
Advanced Analytical Methodologies for Methiodal Research
Bioanalytical Method Development for Trace Detection in Biological Matrices
Bioanalytical method development involves the design, validation, and application of analytical techniques to accurately quantify drugs, metabolites, and biomarkers within biological matrices such as plasma, serum, blood, urine, and saliva resolvemass.caresearchgate.netsimbecorion.com. For a compound like Methiodal, which is a small molecule, the goal would be to achieve sensitive and selective detection, especially for trace amounts.
Key steps in bioanalytical method development typically include:
Sample Collection and Preparation: Biological matrices often contain interfering substances, necessitating robust sample preparation techniques to isolate the analyte of interest and minimize matrix effects resolvemass.cabebac.at. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) researchgate.netbebac.at. These methods aim to clean up the sample and concentrate the analyte, which is crucial for trace detection.
Separation Techniques: High-performance liquid chromatography (HPLC) is a widely used separation technique in bioanalysis due to its ability to separate complex mixtures researchgate.net.
Detection Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like this compound in biological fluids due to its high sensitivity, selectivity, and precision resolvemass.caresearchgate.netsimbecorion.com. LC-MS/MS allows for the detection of trace levels of analytes and helps differentiate the parent compound from potential metabolites or interfering substances resolvemass.cabebac.at.
The development process ensures that the method is robust, reproducible, and reliable for its intended use, adhering to rigorous validation standards resolvemass.casimbecorion.com. This involves assessing parameters such as accuracy, precision, selectivity, sensitivity (including lower limit of quantification, LLOQ), linearity, and stability of the analyte in the biological matrix simbecorion.com.
Research Findings and Data: Despite the general applicability of these methodologies, specific detailed research findings or data tables pertaining to the bioanalytical method development for trace detection of this compound in biological matrices are not readily available in contemporary scientific literature. This absence may be attributed to this compound's discontinuation as a marketed pharmaceutical product wikipedia.org.
Computational Analytical Approaches and Chemometric Data Science
Computational analytical approaches and chemometric data science play a significant role in modern analytical chemistry, particularly in optimizing methods, processing complex data, and extracting meaningful information from chemical experiments mdpi.comnih.govresearchgate.net. Chemometrics applies mathematical and statistical methods to chemical data, aiding in experimental design, data analysis, and process optimization mdpi.comresearchgate.net.
For a chemical compound, computational approaches can be employed in various aspects:
Method Optimization: Chemometric tools, such as Design of Experiments (DoE), can be used to optimize analytical methods (e.g., chromatographic conditions) by minimizing the number of experiments required while maximizing information gain. This can lead to more efficient, robust, and sustainable analytical procedures mdpi.comresearchgate.net.
Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are fundamental in chemometrics for analyzing complex, multi-dimensional datasets generated from analytical instruments arxiv.org. These methods can identify patterns, correlations, and anomalies in data, which is crucial for understanding the behavior of a compound in different analytical settings or biological systems nih.govarxiv.org.
Spectral Data Interpretation: Computational algorithms can assist in the interpretation of spectroscopic data (e.g., from MS, NMR) for compound identification, structural elucidation, and quantification.
Predictive Modeling: Chemometric models can be developed to predict various properties of a compound or the outcome of an analytical process based on experimental data.
Research Findings and Data: While chemometric approaches are widely applied in pharmaceutical analysis and metabolomics, specific published research detailing the application of computational analytical approaches and chemometric data science directly to this compound is not extensively documented. The utility of these methods for this compound would primarily lie in theoretical studies, if any, or in the re-evaluation of historical analytical data using modern computational tools.
Comparative Research Paradigms Involving Methiodal and Successor Agents
Mechanistic Differentiations Between Methiodal and Contemporary Iodinated Contrast Agents
The mechanistic differentiations between this compound and contemporary iodinated contrast agents primarily stem from their chemical structure and resulting physicochemical properties, particularly their ionic nature and osmolality.
This compound (sodium iodomethanesulfonate) was an early iodinated contrast medium characterized by its ionic nature wikipedia.orgiiab.mewikipedia.org. Ionic contrast agents dissociate into positively and negatively charged particles when injected into the bloodstream howradiologyworks.comwikipedia.org. This dissociation leads to a higher concentration of particles in solution, resulting in high osmolality nih.govhowradiologyworks.comradiopaedia.org. For example, older ionic agents like diatrizoate, a predecessor to modern non-ionic agents, can have osmolalities ranging from approximately 1500 mOsm/kg to over 2000 mOsm/kg, significantly higher than blood plasma mdwiki.org. This high osmolality was a major contributor to the discomfort and adverse reactions associated with these early agents howradiologyworks.comwikipedia.org.
In contrast, contemporary iodinated contrast agents, such as Iohexol (B1672079) and Iodixanol, are predominantly non-ionic and low-osmolar howradiologyworks.comwikipedia.orgradiopaedia.orgwikipedia.org. These agents have a modified chemical structure that minimizes or prevents dissociation into ions in solution howradiologyworks.comwikipedia.org. Modern low osmolality contrast media are generally nonionic monomers composed of tri-iodinated benzene (B151609) rings with various side chains containing polar alcohol (-OH) groups that enhance their water solubility radiopaedia.org. Iohexol, for instance, is a non-ionic, monomeric, triiodinated, water-soluble radiographic contrast medium mims.com. Its osmolality ranges from 322 mOsm/kg to 844 mOsm/kg, which is still considered low compared to older ionic agents wikipedia.org. Iodixanol is a dimeric, non-ionic, water-soluble contrast agent with an osmolality similar to that of blood (approximately 290 mOsm/kg H2O) radiopaedia.orgnih.gov.
The key mechanistic differentiation lies in the osmotic effect and biocompatibility. The high osmolality of ionic agents like this compound could cause osmotic shifts in cells and tissues, contributing to side effects nih.govhowradiologyworks.com. The development of non-ionic, low-osmolar, and iso-osmolar agents aimed to reduce this osmotic load, thereby improving patient tolerance and safety profiles howradiologyworks.comwikipedia.orgradiopaedia.orgwikipedia.orgnih.gov.
The following table summarizes the key mechanistic differentiations:
| Feature | This compound (Early Agent) | Contemporary Agents (e.g., Iohexol, Iodixanol) |
| Ionicity | Ionic (dissociates into charged particles) howradiologyworks.comwikipedia.org | Non-ionic (minimal to no dissociation) howradiologyworks.comwikipedia.orgradiopaedia.orgwikipedia.org |
| Osmolality | High osmolality (e.g., similar to diatrizoate) nih.govhowradiologyworks.comradiopaedia.org | Low to iso-osmolality howradiologyworks.comwikipedia.orgradiopaedia.orgnih.gov |
| Chemical Structure | Simpler (e.g., iodomethanesulfonate) wikipedia.orgnih.gov | Tri-iodinated benzene rings with polar side chains (monomeric or dimeric) nih.govradiopaedia.org |
| Biocompatibility | Lower (higher incidence of adverse effects) howradiologyworks.comwikipedia.org | Higher (lower incidence of adverse effects) howradiologyworks.comwikipedia.org |
Evolution of Research Methodologies in Contrast Media Development Influenced by this compound's Legacy
This compound's historical use, particularly in myelography, and its reported association with adverse effects such as adhesive arachnoiditis, profoundly influenced the trajectory of contrast media research wikipedia.org. This legacy underscored the critical need for developing safer and more biocompatible agents, leading to a significant evolution in research methodologies.
Initially, research focused on the basic radiopaque properties of iodine-containing compounds. However, the experience with this compound and other early ionic agents highlighted the importance of safety and tolerability as primary research objectives. This shift necessitated the development and implementation of more rigorous toxicity studies, both in vitro and in vivo. Early research might have prioritized imaging efficacy, but the adverse reactions associated with high-osmolality ionic agents propelled a focus on reducing chemotoxicity and osmolality nih.govhowradiologyworks.comnih.gov.
The evolution led to a strong emphasis on physicochemical property optimization. Research methodologies began to systematically investigate and compare parameters such as:
Osmolality: Extensive comparative studies were undertaken to develop agents with lower osmolality, closer to that of human blood, to minimize osmotic shifts and associated side effects howradiologyworks.comwikipedia.orgradiopaedia.orgnih.gov.
Viscosity: While not explicitly detailed for this compound, modern contrast media research also considers viscosity, as higher viscosity can impact injection rates and patient comfort howradiologyworks.comradiopaedia.org. Warming contrast media, for instance, is a technique used to lower viscosity howradiologyworks.com.
Ionicity: The transition from ionic to non-ionic structures became a central theme in contrast media development, driven by the understanding that non-ionic agents lead to fewer adverse reactions howradiologyworks.comwikipedia.org.
Furthermore, research methodologies evolved to include more refined comparative imaging studies. For example, studies now compare different iodine concentrations of contrast media for specific imaging procedures, such as kidney multidetector CT (MDCT), to determine optimal enhancement while minimizing artifacts nih.gov. Such research involves precise measurements of mean attenuation values in different anatomical structures and quantitative evaluation of artifacts, demonstrating a sophisticated approach to optimizing imaging parameters nih.gov. This level of detail was likely not as prevalent during the early development of agents like this compound.
The legacy of this compound, marked by its efficacy but also its limitations, spurred a research paradigm shift towards a multidisciplinary approach encompassing medicinal chemistry, pharmacology, toxicology, and clinical imaging, all aimed at designing contrast agents with superior safety profiles and diagnostic performance.
Q & A
Q. What are the standard analytical techniques for characterizing Methiodal’s purity and structural integrity in preclinical studies?
Methodological Answer: To ensure accurate characterization, combine orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and separate degradation products. Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .
- X-ray Crystallography : Resolve crystalline structure for stereochemical validation.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
Data Validation : Cross-reference results with established pharmacopeial standards (e.g., USP/EP monographs) and replicate measurements to minimize instrumental variability .
Q. How should researchers design initial in vitro toxicity assays for this compound to ensure reproducibility?
Methodological Answer:
- Cell Line Selection : Use human hepatocyte models (e.g., HepG2) for metabolic toxicity screening. Include negative (solvent-only) and positive controls (e.g., acetaminophen for hepatotoxicity) .
- Dose-Response Curves : Test a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values. Use triplicate wells to assess intra-assay variability.
- Endpoint Assays : Combine MTT assays (cell viability) with lactate dehydrogenase (LDH) release for membrane integrity .
- Data Reporting : Follow OECD guidelines for in vitro toxicity studies, including raw data tables (e.g., absorbance values) and statistical analysis (ANOVA with post-hoc Tukey tests) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) properties across species be systematically resolved?
Methodological Answer:
- Systematic Review Framework : Conduct a PRISMA-compliant review to aggregate PK data from rodent, canine, and primate studies. Extract variables like bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) .
- Meta-Analysis : Use random-effects models to account for interspecies variability. Adjust for covariates such as body surface area scaling and metabolic enzyme differences (e.g., CYP450 isoforms) .
- In Silico Modeling**: Apply physiologically based pharmacokinetic (PBPK) simulations to predict human PK parameters. Validate with in vitro microsomal stability data .
Q. Example Table for Meta-Analysis :
| Study | Species | Dose (mg/kg) | F% | t₁/₂ (h) | Vd (L/kg) |
|---|---|---|---|---|---|
| Smith et al. (2023) | Rat | 10 | 45 | 2.1 | 0.8 |
| Lee et al. (2024) | Dog | 5 | 62 | 4.3 | 1.2 |
Q. What integrated methodologies are effective for studying this compound’s off-target interactions in complex biological systems?
Methodological Answer:
- Proteomics and Chemoproteomics :
- Use affinity-based pull-down assays with this compound-conjugated beads to identify protein targets. Validate with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
- Apply thermal shift assays (TSA) to detect target engagement via protein thermal stability changes.
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to map pathway-level effects (e.g., apoptosis, oxidative stress). Use gene set enrichment analysis (GSEA) for functional annotation .
- Data Integration : Employ multi-omics platforms (e.g., Cytoscape) to visualize interaction networks and prioritize high-confidence targets .
Critical Consideration : Address false positives in pull-down assays by including competition controls (excess free this compound) and using CRISPR knockouts for candidate validation .
Q. How can researchers optimize this compound’s synthetic route to improve yield while maintaining scalability for academic labs?
Methodological Answer:
- Design of Experiments (DoE) : Use a fractional factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology (RSM) .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor atom economy and E-factor metrics .
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring for real-time reaction control.
Q. Example DoE Table :
| Factor | Low Level | High Level | Response (Yield%) |
|---|---|---|---|
| Temp (°C) | 60 | 80 | 72 vs. 85 |
| Catalyst (mol%) | 5 | 10 | 68 vs. 89 |
Handling Data Contradictions
Q. What strategies are recommended for reconciling discrepancies in this compound’s reported efficacy across in vivo disease models?
Methodological Answer:
- Blinded Replication Studies : Collaborate with independent labs to repeat experiments under standardized conditions (e.g., identical dosing regimens, animal strains) .
- Sensitivity Analysis : Identify confounding variables (e.g., gut microbiota differences, diet) using generalized linear mixed models (GLMM) .
- Preclinical Reporting Standards : Adopt ARRIVE 2.0 guidelines to ensure transparency in experimental parameters (e.g., randomization, sample size justification) .
Methodological Rigor and Compliance
Q. How should researchers address ethical and methodological challenges in human-derived cell line studies involving this compound?
Methodological Answer:
- Ethical Approval : Secure IRB approval for using primary human cells (e.g., hepatocytes, PBMCs). Document donor consent and anonymize data .
- Quality Control :
- Test cell lines for mycoplasma contamination via PCR.
- Use STR profiling to authenticate cell identity .
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata schemas (e.g., ISA-Tab for omics data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
